molecular formula C12H9F3N2O B15163940 1,2,4-Oxadiazole, 3-(4-methylphenyl)-5-(2,3,3-trifluoro-2-propenyl)- CAS No. 190600-55-6

1,2,4-Oxadiazole, 3-(4-methylphenyl)-5-(2,3,3-trifluoro-2-propenyl)-

Cat. No.: B15163940
CAS No.: 190600-55-6
M. Wt: 254.21 g/mol
InChI Key: JAZLLOTUVFZKSY-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole, 3-(4-methylphenyl)-5-(2,3,3-trifluoro-2-propenyl)- is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the trifluoromethyl group and the oxadiazole ring imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with nitriles under acidic or basic conditions. For the specific compound , the synthesis might involve the following steps:

    Formation of the hydrazide: Reacting 4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide.

    Cyclization: Reacting the hydrazide with 2,3,3-trifluoroacrylonitrile under acidic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance the reaction rate.

    Solvents: Selecting appropriate solvents to dissolve reactants and control the reaction environment.

    Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole derivatives can undergo various chemical reactions, including:

    Oxidation: Oxidation of the methyl group to form carboxylic acids.

    Reduction: Reduction of the oxadiazole ring to form amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: As potential antimicrobial, anticancer, and anti-inflammatory agents.

    Materials Science: As components in organic light-emitting diodes (OLEDs) and other electronic materials.

    Agrochemicals: As potential herbicides and pesticides.

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives depends on their specific application. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: The parent compound without the substituted groups.

    3-(4-Methylphenyl)-1,2,4-oxadiazole: Lacking the trifluoromethyl group.

    5-(2,3,3-Trifluoro-2-propenyl)-1,2,4-oxadiazole: Lacking the methylphenyl group.

Properties

CAS No.

190600-55-6

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

3-(4-methylphenyl)-5-(2,3,3-trifluoroprop-2-enyl)-1,2,4-oxadiazole

InChI

InChI=1S/C12H9F3N2O/c1-7-2-4-8(5-3-7)12-16-10(18-17-12)6-9(13)11(14)15/h2-5H,6H2,1H3

InChI Key

JAZLLOTUVFZKSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CC(=C(F)F)F

Origin of Product

United States

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